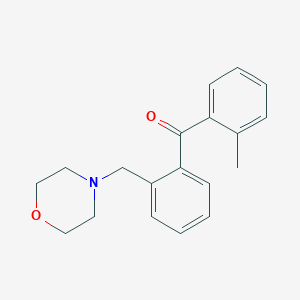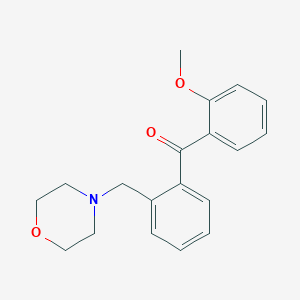
2-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C19H18F3NO and a molecular weight of 333.35 . It is a versatile compound that finds applications in diverse scientific research areas, including drug development, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of 2-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Scientific Research Applications
Enantioselective Electrodes
The study by Schwientek, Pleus, and Hamann (1999) explored the use of poly(pyrroles), synthesized from chiral pyrrole monomers, as asymmetric inductors for the electrochemical reduction of prochiral organic molecules like 4-methylbenzophenone. This research highlights the potential of pyrrole-based compounds in creating enantioselective electrodes for specific chemical reactions (Schwientek, Pleus, & Hamann, 1999).
Ring-Opening Reactions in Organic Synthesis
Gazizov et al. (2015) demonstrated that 2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, which are structurally related to the compound , can undergo ring-opening reactions leading to the formation of novel organic compounds like dibenzoxanthenes, diarylmethanes, and calixarenes. This research underscores the versatility of pyrrolidine derivatives in organic synthesis (Gazizov et al., 2015).
Development of Polyimides
Wang, Li, Ma, Zhang, and Gong (2006) synthesized novel polyimides using aromatic dianhydride monomers, highlighting the role of pyridine-containing aromatic dianhydride in developing new materials with desirable thermal and mechanical properties. This suggests potential applications of pyrrolidine derivatives in material science (Wang et al., 2006).
Chemical Sensing Technologies
In the field of chemical and environmental sciences, Wang, Han, Jia, Zhou, and Deng (2012) developed a reaction-based fluorescent probe using pyrrolidine derivatives. This probe showed high sensitivity and selectivity for thiophenols over aliphaticthiols, demonstrating the potential of pyrrolidine-based compounds in developing advanced sensing technologies (Wang et al., 2012).
Advanced Organic Synthesis Techniques
Keumi, Shimada, Takahashi, and Kitajima (1990) utilized 2-(Trifluoroacetoxy)pyridine for the trifluoroacetylation of arenes under Friedel–Crafts conditions. This study indicates the potential use of pyrrolidine and pyridine derivatives in complex organic synthesis processes (Keumi et al., 1990).
properties
IUPAC Name |
[2-(pyrrolidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-19(21,22)16-9-7-14(8-10-16)18(24)17-6-2-1-5-15(17)13-23-11-3-4-12-23/h1-2,5-10H,3-4,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCOURQSNRSBFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501150970 |
Source


|
| Record name | Methanone, [2-(1-pyrrolidinylmethyl)phenyl][4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501150970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone | |
CAS RN |
898774-83-9 |
Source


|
| Record name | Methanone, [2-(1-pyrrolidinylmethyl)phenyl][4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, [2-(1-pyrrolidinylmethyl)phenyl][4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501150970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

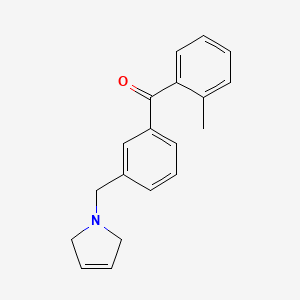

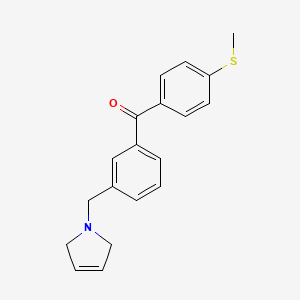
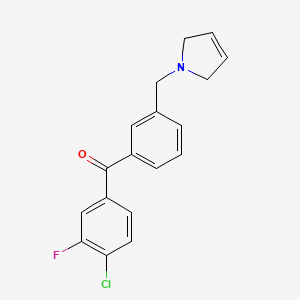
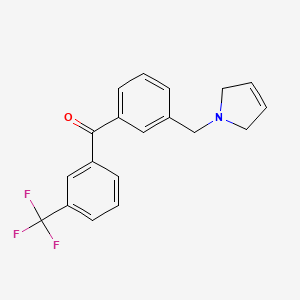




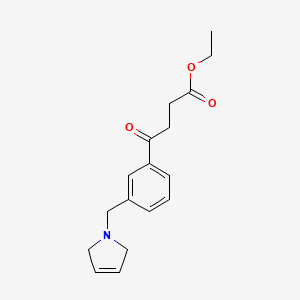
![Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1327228.png)
